3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the class of pyrazoles, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound features a methyl group at position three of the pyrazole ring and a 4-methylpyridine substituent. Pyrazoles and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis and characterization of 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine have been explored in various studies, highlighting its potential applications in drug development and other scientific fields. The compound's synthesis typically involves multi-step processes that include condensation reactions and cyclization techniques.
This compound can be classified as:
The synthesis of 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine generally involves the following steps:
For example, one method described involves reacting 4-methylpyridine with a suitable hydrazine under acidic conditions to yield the desired pyrazole derivative. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
The molecular formula is , with a molecular weight of approximately 188.23 g/mol. The compound has distinct functional groups that contribute to its reactivity and biological activity.
3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine can participate in various chemical reactions, including:
For instance, when reacted with acyl chlorides, the amine can form corresponding acylated derivatives with moderate yields under standard laboratory conditions.
The mechanism of action for compounds like 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine often involves interactions with biological targets such as enzymes or receptors.
Research suggests that the pyrazole moiety can interact with various biological pathways, potentially inhibiting specific enzymes involved in inflammatory responses or cancer progression. The exact mechanism may vary depending on the target but often includes binding affinity studies and molecular docking analyses.
Key physical properties include:
Chemical properties include:
3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine has potential applications in:
This compound exemplifies the versatility of pyrazole derivatives in medicinal chemistry, offering numerous avenues for further research and development.
Pyrazole-pyridine hybrids represent a privileged scaffold in drug discovery due to their dual hydrogen-bonding capability, aromatic stacking potential, and metabolic stability. These fused heterocyclic systems serve as bioisosteres for purine nucleobases, enabling targeted interactions with ATP-binding sites in kinases and other biological targets [3] [9]. Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been documented in scientific literature and patents, with more than 14 candidates currently in various stages of drug development [3]. Their structural versatility allows for extensive modification at five key positions (N1, C3, C4, C5, C6), enabling precise optimization of pharmacological properties [3].
3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine (CAS: 1177304-64-1; MW: 188.23 g/mol) exemplifies a strategically designed pyrazole-pyridine hybrid with optimized physicochemical properties [4] [6]. Key features include:
Table 1: Key Physicochemical Properties
Property | Value | Prediction Method |
---|---|---|
Molecular Weight | 188.23 g/mol | Calculated |
Boiling Point | 389.3 ± 42.0 °C | ACD/Labs |
Density | 1.24 ± 0.1 g/cm³ | ACD/Labs |
pKa | 2.08 ± 0.27 | ACD/Labs |
Hydrogen Bond Donors | 1 (NH₂) | Canonical SMILES analysis |
Hydrogen Bond Acceptors | 4 (ring N atoms) | Canonical SMILES analysis |
The medicinal exploration of pyrazolo[3,4-b]pyridines began with Ortoleva's 1908 synthesis of the first monosubstituted derivative, followed by Bülow's 1911 preparation of N-phenyl-3-methyl analogs [3]. Contemporary interest surged when computational studies (AM1 method) confirmed the 37.03 kJ/mol stability advantage of the 1H-tautomer over the 2H-form, explaining its predominance in bioactive molecules [3]. The scaffold gained pharmaceutical relevance through:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1